1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone
Overview
Description
1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an ethanone group (-COCH3)
Preparation Methods
The synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone typically involves nitration and trifluoromethylation reactions. One common method involves the nitration of 4-(trifluoromethyl)acetophenone using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the phenyl ring . Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Scientific Research Applications
1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to understand biological pathways.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone include:
2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone: This compound has a bromine atom instead of a nitro group, which affects its reactivity and applications.
2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid:
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c1-5(14)7-3-2-6(9(10,11)12)4-8(7)13(15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBBPOYWNZPKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372368 | |
Record name | 1-[2-Nitro-4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128403-22-5 | |
Record name | 1-[2-Nitro-4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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